molecular formula C15H23N3O3S B12084643 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Cat. No.: B12084643
M. Wt: 325.4 g/mol
InChI Key: TYFYVKVKCPNEDQ-UHFFFAOYSA-N
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Description

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: is a complex organic compound that features a morpholine ring, a piperidine ring, and a sulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with morpholine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. The process involves the nucleophilic substitution of the piperidine ring with the morpholine ring, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of chloroacetamide derivatives.

Scientific Research Applications

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The sulfonyl group enhances its binding affinity and specificity towards the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylsulfonyl)aniline
  • 4-(Morpholin-4-ylsulfonyl)aniline
  • N4-substituted sulfonamides

Uniqueness

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylaniline

InChI

InChI=1S/C15H23N3O3S/c16-13-1-3-15(4-2-13)22(19,20)18-7-5-14(6-8-18)17-9-11-21-12-10-17/h1-4,14H,5-12,16H2

InChI Key

TYFYVKVKCPNEDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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